molecular formula C8H12ClFN2O2S B6144872 N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride CAS No. 1840122-84-0

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride

Cat. No. B6144872
CAS RN: 1840122-84-0
M. Wt: 254.7
InChI Key:
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Description

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride, also known as FAS-HCl, is an important chemical compound used in a variety of scientific research applications. It has been studied for its potential applications in drug design, as well as its biochemical and physiological effects.

Mechanism of Action

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride acts by binding to proteins in the cell membrane and altering their structure. This alters the cell’s ability to transport molecules and ions, leading to changes in the cell’s physiology. Additionally, this compound has been shown to inhibit the activity of certain enzymes, resulting in changes in the cell’s metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in changes in the cell’s metabolism. Additionally, this compound has been shown to alter the cell’s ability to transport molecules and ions, leading to changes in the cell’s physiology.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used to synthesize a variety of compounds with potential applications in drug design. Additionally, this compound is cost-effective and can be used in a variety of laboratory experiments. However, this compound is not suitable for use in experiments involving human subjects, as it has not been approved for use in humans.

Future Directions

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride has potential applications in drug design and the treatment of a variety of diseases. Future research should focus on the development of compounds with potential applications in the treatment of cardiovascular and neurological diseases. Additionally, further research should focus on the development of compounds with anti-inflammatory, anti-bacterial, and anti-tumor activities. Finally, further research should focus on the development of compounds with potential applications in the treatment of cancer.

Synthesis Methods

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is synthesized through a process known as the Fischer indole synthesis. This method involves the reaction of an aryl halide and an amine in aqueous acid to form an indole. The indole is then treated with a sulfonamide reagent in the presence of a base to form the desired product. This synthesis method is efficient and cost-effective, and has been used to synthesize a variety of compounds.

Scientific Research Applications

N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride has been studied for its potential applications in drug design. It has been used to synthesize a variety of compounds, including those with anti-inflammatory, anti-bacterial, and anti-tumor activities. Additionally, this compound has been used to synthesize compounds with potential applications in the treatment of cardiovascular and neurological diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-fluorobenzenesulfonyl chloride", "2-aminoethanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-aminoethanol in dichloromethane at 0°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.", "Step 4: The product is isolated by filtration and washed with water and diethyl ether.", "Step 5: The product is dried under vacuum to obtain N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochloride." ] }

CAS RN

1840122-84-0

Molecular Formula

C8H12ClFN2O2S

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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